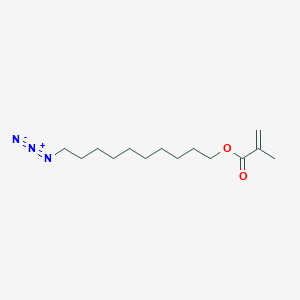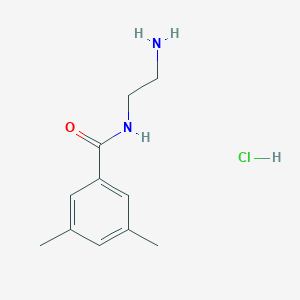![molecular formula C66H42BCoF20N6-4 B6301850 delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3 CAS No. 1867120-15-7](/img/structure/B6301850.png)
delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coordination complexes consist of a central metal atom or ion and surrounding molecules or ions, known as ligands . The ligands can donate electrons to the central metal atom . The overall charge of a coordination complex can be positive, negative, or neutral .
Molecular Structure Analysis
The structure of a coordination complex involves a central metal atom or ion surrounded by ligands . The geometry of the complex can affect its properties and is determined by the number and type of ligands .Chemical Reactions Analysis
Coordination complexes can undergo a variety of chemical reactions . These can include ligand exchange reactions, redox reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of coordination complexes can vary widely. They can have different colors, magnetic properties, and stability . These properties are influenced by factors such as the type of metal, the ligands, and the overall charge of the complex .Wissenschaftliche Forschungsanwendungen
Cobalt Complexes and Ligands
- Cobalt(III) complexes, such as the one in SKJ-3, have been studied for their unique properties, including the resolution of different isomers and their spectral characteristics. For instance, cobalt(III) complexes with various ethylenediamine-type ligands have been prepared and analyzed for their absorption and circular dichroism spectra. These complexes often exhibit unique geometrical and electronic properties, making them subjects of interest in coordination chemistry (Hata, Doh, Kashiwabara, & Fujita, 1981); (Kojima & Fujita, 1981).
Pentafluorophenylboranes in Catalysis
- Pentafluorophenylboranes, like those in SKJ-3, are significant in catalysis, particularly in olefin polymerization. These compounds, once considered curiosities, have become vital in industrial processes involving metallocene-based catalysts. Their role in catalysis and other fields has grown significantly due to their remarkable properties (Piers & Chivers, 1997); (Piers & Chivers, 1998).
Pentafluorophenylborates in Polymer Synthesis
- Tris(pentafluorophenyl)borane, a component of SKJ-3, has been identified as an effective catalyst in synthesizing optically active polymers. Its use in creating polymers with controlled chemical and stereoregular structures highlights its potential in material science and polymer chemistry (Zhou & Kawakami, 2005).
Nuclear Magnetic Resonance Studies
- Cobalt complexes, similar to those in SKJ-3, have been the subject of nuclear magnetic resonance (NMR) studies. For example, cobalt-59 NMR experiments on tris(ethylenediamine)cobalt(III) chloride have provided insights into the nuclear quadrupole coupling constants and chemical shift tensor principal components, contributing to a deeper understanding of their electronic environments (Ueda, Bernard, McDonald, & Wasylishen, 2003).
Complexes in Biomedical Research
- Some cobalt(III) complexes, like those related to SKJ-3, have been studied for their antimicrobial and cytotoxic properties. For instance, the tris(ethylenediamine)cobalt(III)chloride oxalate trihydrate complex was examined for its in vitro antimicrobial activity and cytotoxicity, showing potential biomedical applications (Kirubavathy, Velmurugan, Parameswari, & Chitra, 2014).
Boron Lewis Acids in Organic Chemistry
- Tris(pentafluorophenyl)borane, a component of SKJ-3, is not only an effective catalyst in olefin polymerization but also plays various roles in organic and organometallic chemistry. Its properties as a strong boron Lewis acid have led to applications in catalytic hydrometallation reactions, alkylations, and aldol-type reactions, demonstrating its versatility beyond polymerization catalysis (Erker, 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.3C14H14N2.Co/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h;3*1-10,13-16H;/q-1;3*-2;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURLGKOHPYTJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H42BCoF20N6-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)
![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)



![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)
